Cas no 1444693-92-8 (2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide)

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide is a specialized chemical intermediate with high purity. It exhibits excellent stability and is suitable for use in the synthesis of pharmaceuticals and agrochemicals. This compound is known for its structural complexity and functional versatility, making it a valuable component in the development of novel chemical entities.
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide structure
1444693-92-8 structure
商品名:2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
CAS番号:1444693-92-8
MF:C16H17ClN2O
メガワット:288.771982908249
CID:5452591
PubChem ID:132282794

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1444693-92-8
    • AKOS033111114
    • EN300-26679896
    • Z1148286613
    • 2-(4-Chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
    • 2-(4-Chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropanecarboxamide
    • 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
    • インチ: 1S/C16H17ClN2O/c1-19(16(10-18)7-2-8-16)15(20)14-9-13(14)11-3-5-12(17)6-4-11/h3-6,13-14H,2,7-9H2,1H3
    • InChIKey: FESXRCUUTSFNGF-UHFFFAOYSA-N
    • ほほえんだ: C1(C(N(C2(C#N)CCC2)C)=O)CC1C1=CC=C(Cl)C=C1

計算された属性

  • せいみつぶんしりょう: 288.1029409g/mol
  • どういたいしつりょう: 288.1029409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 443
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 475.4±45.0 °C(Predicted)
  • 酸性度係数(pKa): -1.24±0.20(Predicted)

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26679896-0.05g
2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide
1444693-92-8 95.0%
0.05g
$212.0 2025-03-20

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide 関連文献

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamideに関する追加情報

Introduction to 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide (CAS No. 1444693-92-8)

2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1444693-92-8, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate architecture of this molecule, featuring a cyclopropane ring, a cyanocyclobutyl side chain, and a chlorophenyl moiety, makes it a subject of interest for medicinal chemists seeking novel scaffolds for therapeutic intervention.

The structural components of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide contribute to its distinct chemical and pharmacological profile. The cyclopropane ring, known for its strain and reactivity, often serves as a key pharmacophore in drug design, enhancing binding affinity and metabolic stability. The presence of a 4-chlorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the 1-cyanocyclobutyl side chain adds another layer of complexity, potentially influencing both the compound's solubility and its ability to cross biological membranes.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring cyclopropane motifs. These molecules have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have demonstrated that cyclopropanated derivatives can interact with specific enzymes and receptors, leading to therapeutic effects. The incorporation of functional groups such as chloro and cyano substituents further enhances the diversity of their pharmacological profiles.

The chlorophenyl moiety in 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide is particularly noteworthy due to its known ability to influence electronic properties and binding interactions. Chlorophenyl groups are frequently found in active pharmaceutical ingredients (APIs) due to their stability and ability to engage in hydrophobic interactions with biological targets. This feature makes it an attractive component for designing molecules with enhanced binding affinity and selectivity.

The 1-cyanocyclobutyl side chain adds another dimension to the compound's potential biological activity. The cyano group is known to be a versatile functional group that can participate in hydrogen bonding and hydrophobic interactions, thereby modulating the compound's binding properties. Additionally, the cyclobutyl ring provides steric hindrance that can influence the compound's orientation in biological environments, potentially enhancing its efficacy by optimizing its interaction with target proteins or enzymes.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide for their pharmacological potential. Molecular docking studies have been particularly useful in predicting how this molecule might interact with various biological targets. These studies suggest that the compound could exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases or cancer progression. Furthermore, the unique structural features of this molecule make it a valuable candidate for further exploration in structure-activity relationship (SAR) studies.

In vitro studies have begun to uncover the potential therapeutic applications of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide. Initial experiments have shown promising results in terms of inhibiting specific enzymatic activities relevant to disease pathways. For example, preliminary data suggest that this compound may interfere with the activity of kinases or other enzymes involved in cell signaling pathways associated with cancer progression. Additionally, its interaction with receptors or ion channels could provide insights into its potential use as an anti-inflammatory or neuroprotective agent.

The synthesis of 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules with high purity and yield. Techniques such as transition-metal catalysis and asymmetric synthesis have been particularly valuable in constructing the intricate framework of this compound efficiently.

The future prospects for 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide are promising, with ongoing research aimed at elucidating its full pharmacological spectrum. Further preclinical studies are needed to evaluate its safety profile and efficacy in animal models before human trials can be considered. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in unlocking the therapeutic potential of this novel compound.

The development of new pharmaceuticals relies heavily on innovative molecular design principles. Compounds like 2-(4-chlorophenyl)-N-(1-cyanocyclobutyl)-N-methylcyclopropane-1-carboxamide exemplify how combining distinct structural motifs can lead to molecules with unique properties suitable for addressing unmet medical needs. As research continues to uncover new applications for this class of compounds, they are likely to play an increasingly important role in future drug development strategies.

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